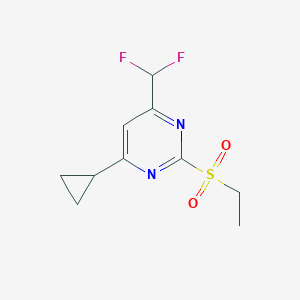
4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This pyrimidine derivative is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines that play a crucial role in the development and progression of autoimmune disorders.
Applications De Recherche Scientifique
Structure and Function of DNA Photolyase
DNA photolyases are enzymes that repair DNA damage induced by ultraviolet light, specifically targeting cyclobutane pyrimidine dimers. These enzymes utilize visible light energy to cleave the cyclobutane ring, restoring the DNA to its original state. The structure of these enzymes, their cofactors, and the photorepair mechanism offer insights into potential applications in understanding DNA repair mechanisms and developing therapeutic strategies for UV-induced DNA damage (Sancar, 1994).
COX-2 Inhibition by Pyrimidine Derivatives
Pyrimidine-based compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds, featuring a unique arrangement of substituents, show promise in the development of anti-inflammatory drugs with improved pharmacokinetic profiles and efficacy in animal models. The research highlights the therapeutic potential of pyrimidine derivatives in treating conditions associated with COX-2 activity (Swarbrick et al., 2009).
Pyrimidine Derivatives in Nonlinear Optical Materials
The structural and electronic properties of pyrimidine derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have been analyzed for their potential as third-order nonlinear optical materials. These studies involve detailed spectroscopic analysis, quantum chemical calculations, and assessments of linear and nonlinear optical behavior. Pyrimidine derivatives are considered for applications in optical limiting and optical switching devices, highlighting their importance in the field of materials science (Murthy et al., 2019).
Propriétés
IUPAC Name |
4-cyclopropyl-6-(difluoromethyl)-2-ethylsulfonylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c1-2-17(15,16)10-13-7(6-3-4-6)5-8(14-10)9(11)12/h5-6,9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKZVHVGEJOXMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



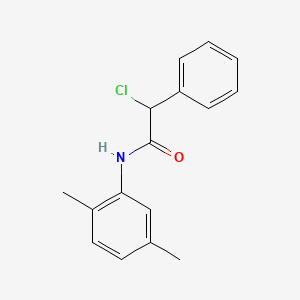
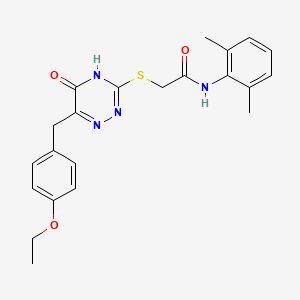
![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)
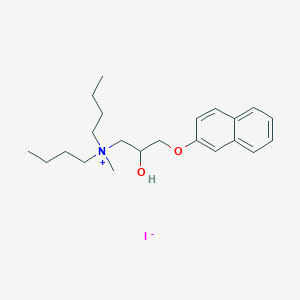
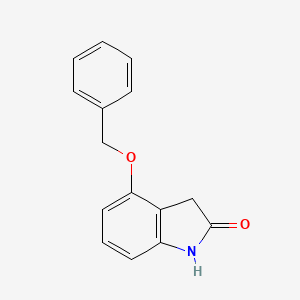
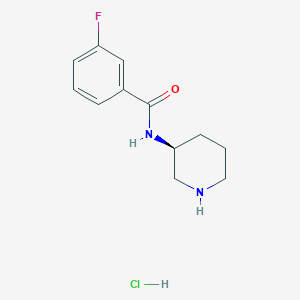
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)
![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)
![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)